molecular formula C22H19ClF3N3O3S B3936760 2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide CAS No. 592471-11-9

2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide

Cat. No.: B3936760
CAS No.: 592471-11-9
M. Wt: 497.9 g/mol
InChI Key: UXUQAULESFRJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, sulfonyl, and pyridinyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of 4-chloro-3-(trifluoromethyl)aniline, followed by reduction to obtain the corresponding amine.

    Sulfonylation: The amine is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Acylation: The resulting sulfonamide is further acylated with 3-pyridinylmethyl acetic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

Uniqueness

2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide stands out due to its combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O3S/c1-15-4-7-18(8-5-15)33(31,32)29(14-21(30)28-13-16-3-2-10-27-12-16)17-6-9-20(23)19(11-17)22(24,25)26/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUQAULESFRJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401112262
Record name 2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592471-11-9
Record name 2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592471-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.